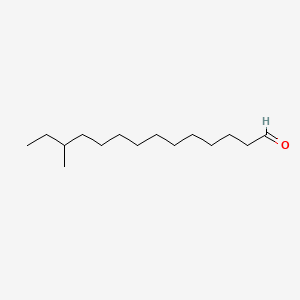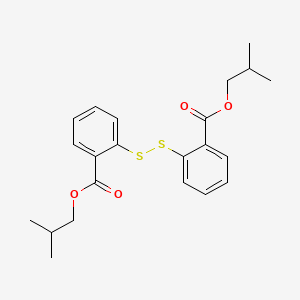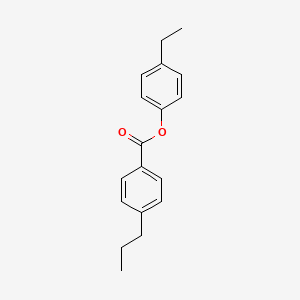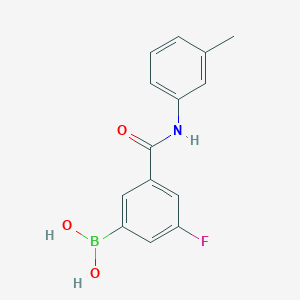
3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C₈H₉BFNO₃ and a molecular weight of 196.97 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid typically involves the reaction of 3-fluoro-5-nitrobenzoic acid with 3-methylphenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting intermediate is then subjected to reduction using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding boronic esters or acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Boronic esters or acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and fluorescent probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-based drugs for cancer therapy and other diseases.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets through boron-oxygen and boron-nitrogen bonds. These interactions can inhibit enzyme activity or modulate biological pathways, making it a valuable tool in biochemical research. The compound’s ability to form reversible covalent bonds with biomolecules allows for precise control over its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid
- 3-Fluoro-5-(methoxycarbonyl)benzeneboronic acid
- 3-Fluoro-5-(methylcarbamoyl)benzeneboronic acid
Uniqueness
3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid stands out due to its unique combination of a fluorine atom and a methylphenylcarbamoyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and specificity in various applications, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C14H13BFNO3 |
|---|---|
Poids moléculaire |
273.07 g/mol |
Nom IUPAC |
[3-fluoro-5-[(3-methylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BFNO3/c1-9-3-2-4-13(5-9)17-14(18)10-6-11(15(19)20)8-12(16)7-10/h2-8,19-20H,1H3,(H,17,18) |
Clé InChI |
LKIFEEVIQSACEL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC(=C2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



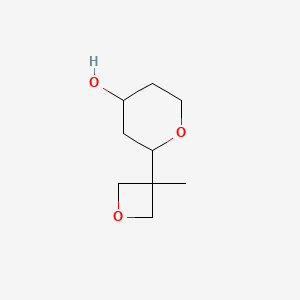
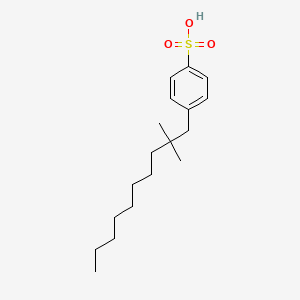

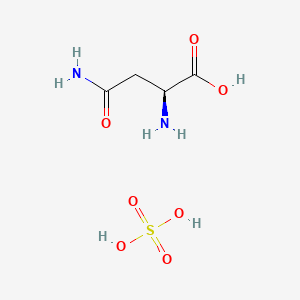

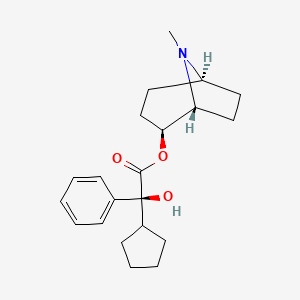

![7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one](/img/structure/B12647245.png)

